molecular formula C5H4N2O2 B12415742 Pyrazinecarboxylic Acid-d3

Pyrazinecarboxylic Acid-d3

Cat. No.: B12415742
M. Wt: 127.12 g/mol
InChI Key: NIPZZXUFJPQHNH-CBYSEHNBSA-N
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Description

Pyrazinecarboxylic Acid-d3, also known as [2H3]-Pyrazinecarboxylic Acid, is a deuterated form of pyrazinecarboxylic acid. This compound is characterized by the replacement of three hydrogen atoms with deuterium atoms, which makes it useful as a stable isotope-labeled compound in various scientific research applications. This compound is a colorless to pale yellow crystalline powder that is soluble in water and common organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pyrazinecarboxylic Acid-d3 typically involves the deuteration of pyrazinecarboxylic acid. One common method is to use deuterated reagents to replace the hydrogen atoms in pyrazinecarboxylic acid with deuterium. For example, the reaction of pyrazinecarboxylic acid with deuterated water (D2O) in the presence of a deuterium exchange catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarboxylic Acid-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazinecarboxylic acid derivatives, while substitution reactions can produce various pyrazine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Pyrazinecarboxylic Acid-d3 is primarily related to its use as a stable isotope-labeled compound. The deuterium atoms in this compound provide a unique signature that can be detected using analytical techniques such as NMR spectroscopy and mass spectrometry. This allows researchers to trace the movement and transformation of the compound in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and research applications. The stable isotope labeling allows for precise tracking and analysis of the compound in various processes, making it a valuable tool in scientific research .

Properties

Molecular Formula

C5H4N2O2

Molecular Weight

127.12 g/mol

IUPAC Name

3,5,6-trideuteriopyrazine-2-carboxylic acid

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D

InChI Key

NIPZZXUFJPQHNH-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])C(=O)O)[2H]

Canonical SMILES

C1=CN=C(C=N1)C(=O)O

Origin of Product

United States

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